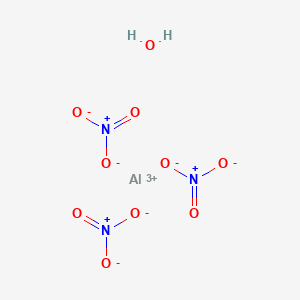

硝酸铝水合物

描述

Aluminum nitrate hydrate is a highly water-soluble crystalline Aluminum source for uses compatible with nitrates and lower (acidic) pH . It is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate .

Synthesis Analysis

Aluminum nitrate is synthesized by the neutralization reaction of dilute Nitric acid with Aluminium (III) chloride or any other aluminium salt . Commercially, aluminum nitrate is manufactured by the reaction of nitric acid with aluminum or aluminum oxide .Molecular Structure Analysis

The crystal structures of both modifications consist of octahedral cations [Al (H2O) 6]3+ and NO3- anions bound into a three-dimensional framework by a system of hydrogen bonds .Chemical Reactions Analysis

The thermal decomposition of aluminum nitrate hydrate was studied by thermogravimetry, differential scanning calorimetry, and infrared spectroscopy . The process starts with the simultaneous condensation of two moles of the initial monomer Al (NO 3) 3 ·8H 2 O .Physical And Chemical Properties Analysis

Aluminum nitrate hydrate appears as a white, crystalline solid, which is often hygroscopic . Its chemical formula is Al (NO 3) 3, and the molar mass is approximately 213 g/mol for the anhydrous form and 375.13 g/mol for the nonahydrate form (Al (NO 3) 3 •9H 2 O) .科学研究应用

热分解分析

已使用热重分析、差示扫描量热法和红外光谱研究了硝酸铝水合物的热分解。这项研究提供了对分解产物的结构排列和潜在能量的见解,有助于理解 Al(NO3)3·8H2O 的分解机制(Melnikov, Nascimento, Arkhangelsky, & Zanoni Consolo, 2012)。

硝酸钾溶液的净化

硝酸铝水合物已用于从硝酸钾溶液中去除杂质的共沉淀。此工艺与收集器的重量、接触时间、pH 值、微杂质的浓度和氧化剂的存在有关,为有效的硝酸钾溶液净化设定了参数(Polishchuk, Fakeev, Retivov, & Vendilo, 2012)。

氮化铝 (AlN) 薄膜的开发

硝酸铝水合物是用于氮化铝 (AlN) 薄膜沉积的前体制备中的关键成分,使用溶胶-凝胶旋涂技术。高温下沉积涂层上的氮化过程极大地促进了光电技术领域(Nurfahana, Lee, Fong, & Ng, 2015)。

水中的硝酸盐还原

研究表明,铝合金可以有效地减少水中的硝酸盐。铝为还原提供了电子,并且合金在简单处理后被活化以进行快速硝酸盐还原,从而提供了一种潜在的环境管理解决方案(Bao, Hu, Qi, Tang, Wang, Wan, Chao, & Yang, 2017)。

安全和危害

未来方向

属性

IUPAC Name |

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum nitrate hydrate | |

CAS RN |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)

![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040965.png)

![Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040967.png)

![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B3040971.png)